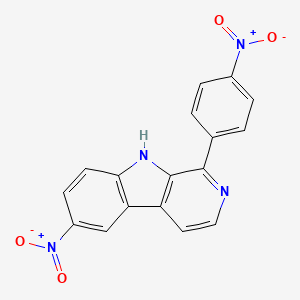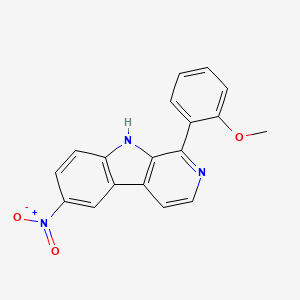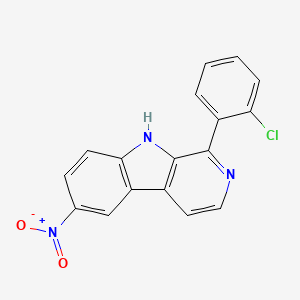
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid moiety, which is complexed with 4-methylpyridine. It is used in research and industrial applications due to its specific chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine typically involves the nitration of 2,6-dichlorobenzoic acid followed by complexation with 4-methylpyridine. The nitration process requires the use of mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group of 4-methylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: 2,6-Dichloro-4-amino-benzoic acid compd. with 4-methylpyridine.
Oxidation: Oxidized derivatives of 4-methylpyridine.
Scientific Research Applications
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is utilized in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and as a model compound for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in its reactivity. The 4-methylpyridine moiety can interact with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
2,6-Dichloro-4-nitrophenol: Contains a phenol group instead of a benzoic acid moiety, resulting in different chemical properties and uses.
Uniqueness
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity patterns and applications. The presence of both chlorine and nitro groups, along with the 4-methylpyridine, makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
156465-27-9 |
|---|---|
Molecular Formula |
C62H98O8 |
Molecular Weight |
0 |
Synonyms |
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





